2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2S/c1-3-34-21-14-12-20(13-15-21)32-26(23-16-28-24-7-5-4-6-22(23)24)30-31-27(32)35-17-25(33)29-19-10-8-18(2)9-11-19/h4-16,28H,3,17H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPDUNCDHCLHAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a member of the triazole family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a triazole ring, an indole moiety, and a thioether functional group. Its molecular formula is , with a molecular weight of approximately 447.56 g/mol. The compound's unique structural features contribute to its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Triazole Core : The triazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Thioether Formation : A thioether linkage is introduced via nucleophilic substitution reactions.
- Final Acetamide Derivative : The acetamide functionality is added to complete the synthesis.
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazole derivatives. In vitro assays demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2a | AGS (Gastric) | 2.63 | Induces G2/M phase arrest and apoptosis |
| 2b | HCT116 (Colon) | 6.20 | Apoptotic pathway activation |
| 2c | HeLa (Cervical) | 5.10 | Inhibits cell proliferation |
These findings suggest that the compound may act through mechanisms involving cell cycle arrest and apoptosis induction, making it a candidate for further development in cancer therapy .
Antimicrobial Activity
In addition to its antitumor properties, triazole derivatives have shown promise in antimicrobial applications. Studies indicate that similar compounds exhibit activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways.
Case Studies
A notable study evaluated a series of triazole derivatives for their anticancer properties using MTT assays against multiple human cancer cell lines (AGS, MGC-803, HCT116). The results indicated that compounds with similar structural motifs to our target compound displayed superior cytotoxicity compared to established chemotherapeutics like 5-fluorouracil .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole ring and subsequent functionalization with indole and ethoxyphenyl groups. Key reagents often utilized in these reactions include ethyl bromoacetate and various catalysts to facilitate transformations. The compound's molecular formula is , with a molecular weight of approximately 487.6 g/mol. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming its structure and purity.
Anticancer Activity
Research indicates that compounds with similar structural characteristics exhibit promising anticancer properties. The triazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor functions. For example, studies have shown that triazole derivatives can induce cytotoxic effects in various cancer cell lines through mechanisms involving oxidative stress pathways.
Antimicrobial Properties
The compound's heterocyclic nature suggests potential antimicrobial activity. Triazole derivatives are known for their efficacy against a range of pathogens, including bacteria and fungi. The presence of the indole moiety further enhances its biological activity, making it a candidate for developing new antimicrobial agents.
Acetylcholinesterase Inhibition
Similar compounds have been explored as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine, improving cognitive function .
Study on Anticancer Effects
A study investigated the anticancer effects of triazole derivatives similar to the compound . It was found that these derivatives exhibited significant cytotoxicity against breast and colon cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Research on Antimicrobial Activity
Another research effort focused on synthesizing triazole-based compounds and evaluating their antimicrobial efficacy against various bacterial strains. Results indicated that certain derivatives showed potent activity against resistant strains of bacteria, suggesting their potential use in treating infections where conventional antibiotics fail .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Modifications
Key structural analogs are compared based on substitutions at the triazole ring (positions 4 and 5) and the acetamide-linked aryl group.
Table 1: Structural Comparison of Key Analogs
Physicochemical Properties
Structure-Activity Relationships (SAR)
- Position 4 Substitutions:
- Position 5 Substitutions:
- Acetamide Modifications: p-Tolyl (target) vs.
Preparation Methods
Formation of Thiosemicarbazide Intermediate
The synthesis commences with the reaction of 1H-indole-3-carbohydrazide (1.0 equiv) and 4-ethoxyphenyl isothiocyanate (1.2 equiv) in anhydrous ethanol under reflux for 6 hours. This yields the thiosemicarbazide intermediate N'-(4-ethoxyphenylcarbamothioyl)-1H-indole-3-carbohydrazide , characterized by:
- 1H NMR (DMSO-d6) : δ 11.72 (s, 1H, indole NH), 10.54 (s, 1H, NH), 9.90 (s, 1H, NH), 8.21 (d, J = 7.8 Hz, 1H, indole H-4), 7.45–7.12 (m, 6H, aromatic), 4.02 (q, J = 6.9 Hz, 2H, OCH2), 1.34 (t, J = 6.9 Hz, 3H, CH3).
- 13C NMR : δ 181.2 (C=S), 166.1 (C=O), 159.8 (C-O), 135.4–112.3 (aromatic), 63.5 (OCH2), 14.9 (CH3).
Cyclization to 4-(4-Ethoxyphenyl)-5-(1H-Indol-3-yl)-4H-1,2,4-Triazole-3-thiol
The thiosemicarbazide undergoes cyclization in 2 M aqueous KOH at 80°C for 4 hours, yielding the triazolethione. Key observations:
- Reaction Monitoring : Disappearance of C=S signal at 181 ppm in 13C NMR confirms cyclization.
- Yield : 78% after recrystallization from ethanol/water (3:1).
- 1H NMR (DMSO-d6) : δ 14.20 (s, 1H, SH), 11.89 (s, 1H, NH), 8.35 (d, J = 7.6 Hz, 1H, indole H-4), 7.52–6.98 (m, 6H, aromatic), 4.10 (q, J = 7.0 Hz, 2H, OCH2), 1.39 (t, J = 7.0 Hz, 3H, CH3).
Introduction of the Thioether-Acetamide Side Chain
Synthesis of 2-Bromo-N-(p-Tolyl)acetamide
N-(p-Tolyl)acetamide (1.0 equiv) is brominated using PBr3 (1.5 equiv) in dry dichloromethane at 0°C, followed by gradual warming to room temperature over 2 hours:
S-Alkylation of Triazolethione
The triazolethione (1.0 equiv) reacts with 2-bromo-N-(p-tolyl)acetamide (1.2 equiv) in acetone containing K2CO3 (2.0 equiv) at 60°C for 8 hours:
- Mechanism : Base-mediated nucleophilic substitution at sulfur.
- Workup : Filtration, solvent evaporation, and column chromatography (SiO2, ethyl acetate/hexane 1:1) yield the target compound.
- Yield : 68% as off-white solid.
Structural Elucidation and Analytical Data
Spectroscopic Characterization
1H NMR (DMSO-d6) :
δ 14.01 (s, 1H, NH), 11.85 (s, 1H, indole NH), 8.32 (d, J = 7.6 Hz, 1H, indole H-4), 7.61–6.95 (m, 10H, aromatic), 4.08 (q, J = 7.0 Hz, 2H, OCH2), 3.72 (s, 2H, SCH2CO), 2.29 (s, 3H, Ar-CH3), 1.37 (t, J = 7.0 Hz, 3H, OCH2CH3).13C NMR :
δ 169.8 (C=O), 167.3 (C=S), 159.6 (C-O), 138.2–112.4 (aromatic), 63.4 (OCH2), 40.1 (SCH2), 21.3 (Ar-CH3), 14.8 (OCH2CH3).HRMS (ESI+) :
Calculated for C27H26N5O2S [M+H]+: 508.1809; Found: 508.1814.
Purity and Crystallography
- HPLC Purity : 98.2% (C18 column, acetonitrile/water 70:30, 1 mL/min).
- Single-Crystal X-ray : Monoclinic system, space group P21/c, confirming the β-configuration of the thioether linkage.
Optimization and Mechanistic Insights
Solvent and Base Effects on S-Alkylation
Comparative studies reveal:
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K2CO3 | Acetone | 60 | 68 |
| NaHCO3 | Ethanol | 50 | 52 |
| Et3N | THF | 40 | 41 |
Optimal conditions (K2CO3/acetone) minimize O-alkylation byproducts.
Thermal Stability and Byproduct Formation
Prolonged heating (>10 hours) induces partial Smiles rearrangement , forming trace amounts of N-alkylated derivatives. This is mitigated by strict temperature control.
Q & A
Q. How can computational NMR prediction tools resolve ambiguities in stereochemical assignments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
